REACTION_CXSMILES
|
N1(C2C3C(=CC=CC=3)NC=2)CCOCC1.[CH3:16][N:17]1[CH2:22][CH2:21][N:20]([C:23]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[N:25]([Si](C(C)C)(C(C)C)C(C)C)[CH:24]=2)[CH2:19][CH2:18]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[CH3:16][N:17]1[CH2:18][CH2:19][N:20]([C:23]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[NH:25][CH:24]=2)[CH2:21][CH2:22]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C1=CNC2=CC=CC=C12
|
Name
|
3-(4-Methyl-piperazin-1-yl)-1-triisopropylsilanyl-1H-indole
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=CN(C2=CC=CC=C12)[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |